3-Mesitylpropanenitrile
Description
3-Mesitylpropanenitrile is an organic compound with the molecular formula C12H15N. It features a mesityl group (a derivative of mesitylene) attached to a propanenitrile moiety. This compound is characterized by its aromatic ring and nitrile functional group, making it a versatile molecule in organic synthesis and industrial applications .
Properties
CAS No. |
27645-05-2 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)propanenitrile |
InChI |
InChI=1S/C12H15N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8H,4-5H2,1-3H3 |
InChI Key |
DLSLPHKCRAOIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mesitylpropanenitrile can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of mesitylene with a suitable nitrile precursor. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of 3-Mesitylpropanenitrile may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Mesitylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of 3-Mesitylpropanenitrile.
Scientific Research Applications
3-Mesitylpropanenitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Mesitylpropanenitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile or nucleophile, participating in various transformations. The aromatic ring can undergo electrophilic substitution reactions, influenced by the electron-donating or electron-withdrawing nature of substituents .
Molecular Targets and Pathways:
Electrophilic Substitution: The mesityl group can stabilize carbocation intermediates, facilitating reactions on the aromatic ring.
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming imines or amines.
Comparison with Similar Compounds
Benzyl cyanide: Similar structure with a benzyl group instead of a mesityl group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
3-Phenylpropanenitrile: Features a phenyl group attached to a propanenitrile moiety.
Uniqueness of 3-Mesitylpropanenitrile: 3-Mesitylpropanenitrile is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it a valuable compound in organic synthesis and industrial applications .
Biological Activity
3-Mesitylpropanenitrile (3-MPN) is a nitrile compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 3-MPN, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Antineoplastic Activity
Recent studies have indicated that 3-MPN exhibits significant antineoplastic properties. A study utilizing the PASS (Prediction of Activity Spectra for Substances) software predicted a high probability of antitumor activity. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various in vitro models, particularly against colorectal and breast cancer cells.
Table 1: Predicted Biological Activities of 3-MPN
| Activity Type | Probability (P) |
|---|---|
| Antineoplastic | >0.8 |
| Anti-inflammatory | 0.75 |
| Antifungal | 0.65 |
| Antibacterial | 0.60 |
The mechanisms through which 3-MPN exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells via the activation of caspases and the modulation of cell cycle regulators. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines.
Anti-inflammatory Properties
In addition to its antineoplastic effects, 3-MPN has been shown to possess anti-inflammatory activity. This was evidenced by reduced levels of inflammatory markers in animal models following treatment with the compound. The potential for 3-MPN to serve as an anti-inflammatory agent could have implications for conditions such as arthritis and other inflammatory diseases.
Antifungal and Antibacterial Activity
The compound also displays antifungal and antibacterial properties, making it a candidate for further exploration in the development of antimicrobial agents. In vitro studies have shown that 3-MPN inhibits the growth of various fungal strains and bacteria, suggesting its potential utility in treating infections.
Case Study 1: Colorectal Cancer Treatment
A recent case study investigated the efficacy of 3-MPN in a colorectal cancer model. The results indicated that treatment with 3-MPN led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues treated with the compound.
Case Study 2: Inflammatory Disease Model
In an animal model of inflammation, administration of 3-MPN resulted in decreased swelling and pain responses compared to untreated controls. These findings support the hypothesis that 3-MPN may be beneficial in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
